molecular formula C19H19N3O6S B12163180 Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12163180
M. Wt: 417.4 g/mol
InChI Key: GRXSQQLTEVXPBJ-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of oxazole, thiazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole group.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to its combination of oxazole, thiazole, and methoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential advantages over other similar compounds.

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O6S/c1-25-13-7-5-4-6-12(13)17-16(18(24)27-3)21-19(29-17)20-14(23)9-8-11-10-15(26-2)22-28-11/h4-7,10H,8-9H2,1-3H3,(H,20,21,23)

InChI Key

GRXSQQLTEVXPBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CCC3=CC(=NO3)OC)C(=O)OC

Origin of Product

United States

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